Dnp-int

Übersicht

Beschreibung

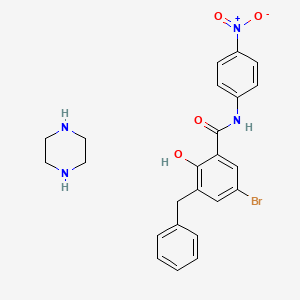

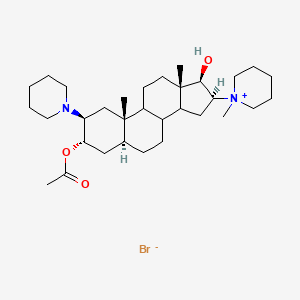

DNP-INT is a potent inhibitor of the photosynthetic electron transport chain (PETC). It plays a crucial role in disrupting electron flow within plants. Specifically, this compound competes with plastid quinoline oxidation by binding to the Q0 site of the cytochrome b6f complex, with a binding affinity (Kd) of 1.4 nM . This interaction effectively inhibits electron transfer in plant systems.

Wissenschaftliche Forschungsanwendungen

DNP-INT findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:

Chemie: Forscher untersuchen seine inhibitorischen Wirkungen, um Elektronentransportmechanismen zu verstehen.

Biologie: Untersuchungen konzentrieren sich auf Pflanzenphysiologie und Photosynthese.

Medizin: Obwohl es nicht direkt in der Medizin eingesetzt wird, tragen Erkenntnisse aus der this compound-Forschung zu unserem Verständnis zellulärer Prozesse bei.

Industrie: Derzeit gibt es keine industriellen Anwendungen, aber sein Potenzial ist ein interessantes Forschungsfeld.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Bindung an die Q0-Stelle des Cytochrom-b6f-Komplexes. Dadurch stört es den Elektronentransfer, was die Energieumwandlung und die Photosynthese in Pflanzen beeinflusst.

Wirkmechanismus

Mode of Action

Dnp-int is considered an effective inhibitor of the PETC through its binding at the Q0 site of Cyt-b6f . This binding action has been characterized spectroscopically in purified Cyt-b6f complex reconstituted with Plastocyanin, PSII membranes, and plastoquinone . It’s important to note that this compound is unable to completely block the petc and co2 fixation .

Biochemical Pathways

The action of this compound affects the photosynthetic electron transport chain, specifically the process of plastoquinol oxidation in the cytochrome b6f complex . This results in changes in the rate of electron transport and the accumulation of protons in the thylakoid lumen .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within an organism, how it is metabolized, and how it is excreted .

Result of Action

The action of this compound results in changes in the photosynthetic electron transport chain, specifically affecting the process of plastoquinol oxidation in the cytochrome b6f complex . It’s important to note that this compound is unable to completely block the petc and co2 fixation

Action Environment

The efficacy of this compound can be influenced by environmental factors such as light intensity . For instance, the inhibitory activity of this compound is enhanced by increasing irradiance, which increases the rate of electron transport . Additionally, the accumulation of protons in the thylakoid lumen at low light intensity can increase the activity of this compound .

Biochemische Analyse

Biochemical Properties

2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether plays a crucial role in biochemical reactions due to its reactive nature. It has been shown to bind to cell nuclei and mitochondria, indicating its potential involvement in cellular respiration and energy production. This compound interacts with enzymes such as serine proteases, inhibiting their activity in mutant strains of bacteria resistant to antibiotics like penicillin and clindamycin . Additionally, it can react with redox systems, causing oxidative damage, but it also possesses an antioxidant system that reduces reactive oxygen species .

Cellular Effects

The effects of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether on various cell types and cellular processes are profound. It influences cell function by binding to cell nuclei and mitochondria, which can affect cellular respiration and energy production . This compound has been shown to inhibit serine protease activity, which can impact cell signaling pathways and gene expression . Furthermore, its ability to react with redox systems can lead to oxidative damage, influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether exerts its effects through several mechanisms. It binds to cell nuclei and mitochondria, affecting cellular respiration and energy production . The compound inhibits serine protease activity, which can alter enzyme function and cellular processes . Additionally, its interaction with redox systems can cause oxidative damage, but its antioxidant properties help mitigate this effect by reducing reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it can be taken up by plants under low light conditions, indicating its potential for long-term interaction with biological systems . The compound’s ability to inhibit serine protease activity and react with redox systems suggests that its effects may persist over extended periods .

Dosage Effects in Animal Models

The effects of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting serine protease activity and reducing reactive oxygen species . At higher doses, it may cause toxic or adverse effects due to its ability to react with redox systems and cause oxidative damage . Threshold effects and toxicities observed in these studies highlight the importance of dosage regulation .

Metabolic Pathways

2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether is involved in several metabolic pathways. It interacts with enzymes such as serine proteases, inhibiting their activity and affecting metabolic processes . The compound’s ability to react with redox systems and reduce reactive oxygen species indicates its involvement in oxidative stress pathways . Additionally, its uptake by plants under low light conditions suggests its participation in plant metabolic pathways .

Transport and Distribution

The transport and distribution of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether within cells and tissues are influenced by its binding to cell nuclei and mitochondria . This localization suggests that the compound is transported to these organelles, where it can exert its effects on cellular respiration and energy production . The compound’s interaction with redox systems and serine proteases further indicates its distribution within various cellular compartments .

Subcellular Localization

2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether is localized within cell nuclei and mitochondria . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with key biomolecules involved in cellular respiration and energy production . The compound’s ability to inhibit serine protease activity and react with redox systems further highlights its importance in these cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Unfortunately, specific synthetic routes for DNP-INT are not widely documented. researchers have identified its chemical structure (C~16~H~14~IN~3~O~7~) and its inhibitory effects on electron transport.

Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Its primary use remains in scientific research.

Analyse Chemischer Reaktionen

Reaktionstypen: DNP-INT beeinflusst in erster Linie den Elektronenfluss innerhalb der PETC. Es hemmt den Elektronentransfer von Wasser zu NADP oder Methylviologen. Insbesondere:

- Bei einer Konzentration von 0,5 µM hemmt es den Elektronenfluss um 50 %.

- Bei 5 µM blockiert es den Elektronentransfer vollständig .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: this compound erzeugt nicht direkt Hauptprodukte; stattdessen liegt seine Wirkung in der Störung von Elektronentransportwegen.

Vergleich Mit ähnlichen Verbindungen

Während DNP-INT für seine PETC-Hemmung hervorragt, umfassen ähnliche Verbindungen andere Chinon-Analoga und Inhibitoren, die auf Elektronentransportwege abzielen.

Eigenschaften

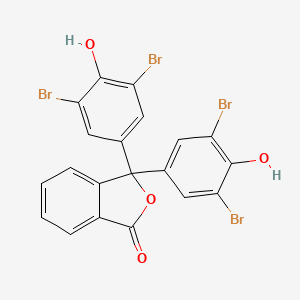

IUPAC Name |

4-(2,4-dinitrophenoxy)-3-iodo-2-methyl-1-nitro-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3O7/c1-8(2)11-7-12(19(23)24)9(3)15(17)16(11)27-14-5-4-10(18(21)22)6-13(14)20(25)26/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBDWJHYHAROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219372 | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69311-70-2 | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069311702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

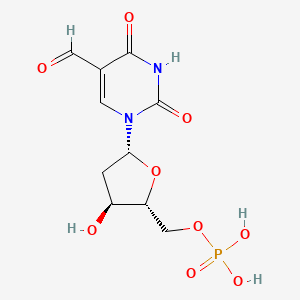

![6-Chloro-3-[[ethoxy(methyl)phosphinothioyl]sulfanylmethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B1204407.png)

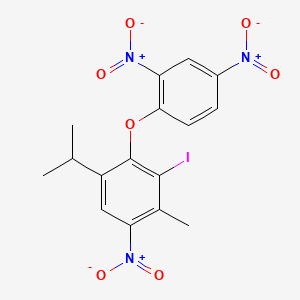

![[5-[[6-[(6-Acetamido-3-aminohexanoyl)amino]-3-aminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1204410.png)